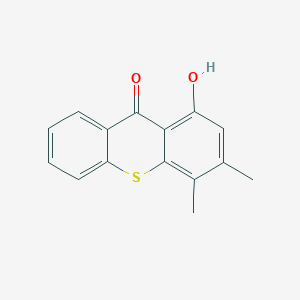
9H-Thioxanthen-9-one, 1-hydroxy-3,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Thioxanthen-9-one, 1-hydroxy-3,4-dimethyl- is a chemical compound belonging to the thioxanthone family Thioxanthones are known for their unique structural properties, which include a sulfur atom incorporated into the xanthone framework
Preparation Methods
The synthesis of 9H-Thioxanthen-9-one, 1-hydroxy-3,4-dimethyl- can be achieved through various synthetic routes. One common method involves the reaction of 2-nitrobenzaldehydes with phenols under specific conditions to form the xanthone core . The reaction conditions typically include the use of catalysts and controlled temperatures to ensure high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
9H-Thioxanthen-9-one, 1-hydroxy-3,4-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
9H-Thioxanthen-9-one, 1-hydroxy-3,4-dimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is employed in the production of dyes, photoinitiators, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9H-Thioxanthen-9-one, 1-hydroxy-3,4-dimethyl- involves its interaction with molecular targets and pathways within biological systems. The hydroxy and dimethyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in different applications .
Comparison with Similar Compounds
9H-Thioxanthen-9-one, 1-hydroxy-3,4-dimethyl- can be compared with other similar compounds such as:
9H-Thioxanthen-9-one, 2-hydroxy-: This compound has a hydroxy group at a different position, leading to variations in its chemical behavior and applications.
Isopropyl-9H-thioxanthen-9-one: The presence of an isopropyl group instead of dimethyl groups results in different physical and chemical properties.
2,5-Dimethoxy-1,2,3,4-tetrahydro-9H-xanthen-9-one:
The uniqueness of 9H-Thioxanthen-9-one, 1-hydroxy-3,4-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
835596-87-7 |
|---|---|
Molecular Formula |
C15H12O2S |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
1-hydroxy-3,4-dimethylthioxanthen-9-one |
InChI |
InChI=1S/C15H12O2S/c1-8-7-11(16)13-14(17)10-5-3-4-6-12(10)18-15(13)9(8)2/h3-7,16H,1-2H3 |
InChI Key |
IOKIKICXWXGBMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1C)SC3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14206214.png)
![5,5-Dimethylhexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate](/img/structure/B14206217.png)
![Butanamide, 4,4,4-trifluoro-N-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B14206224.png)
![1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene](/img/structure/B14206230.png)
![2,3-Dibenzyl-5-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14206232.png)
![5,7,8,9-Tetrahydrooxepino[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14206240.png)
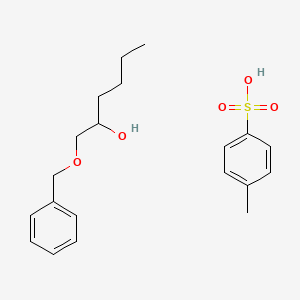
![Pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]-](/img/structure/B14206257.png)
![Benzamide, N-[2-(2,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206259.png)
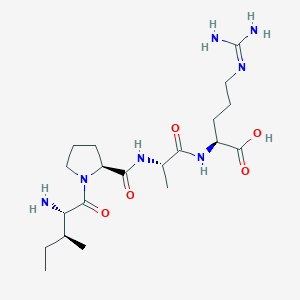
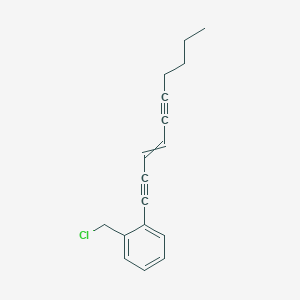
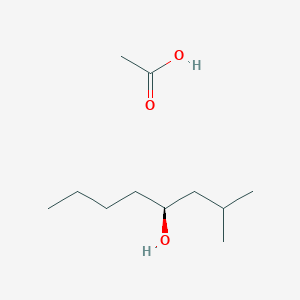
![1H-Indole-1-ethanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-](/img/structure/B14206279.png)
